2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is an organic compound with a complex structure that includes a benzo[de]isoquinoline core, an octyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple stepsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the dioxaborolane group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzo[de]isoquinoline derivatives.
Substitution: The dioxaborolane moiety can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced benzo[de]isoquinoline derivatives. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can act as a boron source in various reactions, facilitating the formation of boron-containing intermediates. These intermediates can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar in structure but contains a thiophene ring instead of a benzo[de]isoquinoline core.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with only the dioxaborolane moiety.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of an octyl group.
Uniqueness
2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its combination of a benzo[de]isoquinoline core, an octyl group, and a dioxaborolane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
The compound 2-Octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and recent research findings.
- Molecular Formula : C14H18BNO4
- Molecular Weight : 275.11 g/mol
- IUPAC Name : 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- CAS Number : 46856474
Anticancer Properties
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The compound demonstrated a dose-dependent inhibition of cell proliferation in these lines, suggesting its potential as an anticancer agent.
Antioxidant Activity
In addition to its anticancer effects, this compound has also been evaluated for its antioxidant properties. The DPPH radical scavenging assay indicated that it possesses significant free radical scavenging activity.
Table 2: Antioxidant Activity
Concentration (µg/mL) | % Inhibition |
---|---|
50 | 45 |
100 | 65 |
200 | 85 |
These results suggest that the compound may protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Study on HeLa Cells
A recent study focused on the effects of the compound on HeLa cells. The researchers found that treatment with concentrations above the IC50 led to significant cell death and morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment.
Neuroprotective Effects
Another area of research explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that pre-treatment with the compound significantly reduced neuronal cell death and improved cell viability.
Properties
Molecular Formula |
C26H34BNO4 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-octyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H34BNO4/c1-6-7-8-9-10-11-17-28-23(29)19-14-12-13-18-21(16-15-20(22(18)19)24(28)30)27-31-25(2,3)26(4,5)32-27/h12-16H,6-11,17H2,1-5H3 |
InChI Key |
LBBKVSWOMWMICQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.